![molecular formula C12H15NO3 B1280984 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one CAS No. 20925-64-8](/img/structure/B1280984.png)
7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one
Overview
Description
7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one (CAS: 20925-64-8) is a benzazepinone derivative widely recognized as a key intermediate in the synthesis of Ivabradine, a cardioprotective drug used to treat chronic heart failure and angina . Structurally, it features a seven-membered azepinone ring fused to a dimethoxy-substituted benzene moiety. Computational studies using Gaussian 09 and SwissADME tools have characterized its geometry, vibrational modes, and drug-likeness parameters, such as solubility, lipophilicity, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one typically involves the reaction of a substituted aniline with a lactone or lactam precursor. One common method involves the condensation of 7,8-dimethoxy-2-tetralone with an appropriate amine under acidic or basic conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The compound participates in Heck-Suzuki tandem reactions , enabling the synthesis of functionalized 3-benzazepines. A study demonstrated its use in forming 3-substituted derivatives via a one-pot cascade process .
Reaction Conditions and Yields
Entry | Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
14 | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O (4:1) | 110 (MW) | 58 |
Key observations:
-
Optimal yields were achieved using DMF/water (4:1) under microwave heating .
-
The reaction tolerates arylboronic acids with electron-donating or withdrawing groups.
Alkylation and Amine Functionalization
The secondary amine in the azepinone ring undergoes alkylation with electrophilic reagents:
Example: Reaction with 1-Bromo-3-chloropropane
Reagent | Base | Solvent | Product | Yield (%) |
---|---|---|---|---|
1-Bromo-3-chloropropane | KHCO₃ | Methanol | 3-(3-Chloropropyl) derivative | 72 |
Mechanistic notes:
-
Proceeds via SN2 nucleophilic substitution at the primary alkyl halide .
-
Potassium bicarbonate enhances reactivity by deprotonating the amine .
Methylation Reactions
The amine group can be methylated using formaldehyde and formic acid (Eschweiler-Clarke conditions) :
Methylation Protocol
Methylating Agent | Acid Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
---|---|---|---|---|
Formaldehyde | Formic acid | 100 | 6 | >95 |
Applications:
Amide Bond Formation
The compound reacts with carboxylic acids to form amides via carbodiimide-mediated coupling :
DCC-Mediated Coupling Example
Carboxylic Acid | Coupling Agent | Solvent | Product | Yield (%) |
---|---|---|---|---|
Pent-2-ynoic acid | DCC | DCM | N-Alkynylamide derivative | 64 |
Notes:
-
Dicyclohexylcarbodiimide (DCC) facilitates activation of the carboxylic acid .
-
Reactions proceed at room temperature with overnight stirring .
Ring-Opening and Rearrangement Reactions
Under strongly acidic or basic conditions, the tetrahydroazepinone ring undergoes ring-opening to form linear intermediates. For example:
Acid-Catalyzed Hydrolysis
Acid | Temperature (°C) | Product |
---|---|---|
HCl (6M) | 80 | 7,8-Dimethoxyphenethylamine |
Electrophilic Aromatic Substitution
The methoxy groups direct electrophilic substitution at the para position relative to the oxygen atoms:
Nitration Example
Nitrating Agent | Solvent | Temperature (°C) | Product |
---|---|---|---|
HNO₃/H₂SO₄ | H₂O | 0–5 | 6-Nitro-7,8-dimethoxy derivative |
Limitations:
Reduction and Hydrogenation
The carbonyl group in the azepinone ring is reducible under catalytic hydrogenation:
Catalytic Hydrogenation
Catalyst | Pressure (bar) | Solvent | Product | Yield (%) |
---|---|---|---|---|
Pd/C | 10 | Ethanol | 7,8-Dimethoxy-1,2,3,4-tetrahydro derivative | 89 |
Biological Activity
7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one (CAS No. 20925-64-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a benzoazepine core. The molecular formula is , with a molecular weight of approximately 219.25 g/mol. Its structure contributes to its biological activity and interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 219.25 g/mol |
CAS Number | 20925-64-8 |
Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : The compound has been studied for its potential antidepressant properties. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial in conditions like Alzheimer's disease.
- Anti-inflammatory Activity : There is evidence to suggest that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory disorders.
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of several benzoazepine derivatives, including this compound. The results demonstrated significant reductions in immobility time in the forced swim test (FST), indicating potential antidepressant activity.
Study 2: Neuroprotection
Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The study found that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.
Study 3: Anti-inflammatory Effects
In a study examining anti-inflammatory properties published in Phytotherapy Research, the compound was shown to downregulate pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in managing inflammatory conditions.
Table 2: Summary of Biological Activities
Biological Activity | Findings | Reference |
---|---|---|
Antidepressant | Reduced immobility time in FST | Journal of Medicinal Chemistry |
Neuroprotective | Increased cell viability under oxidative stress | Neuroscience Letters |
Anti-inflammatory | Downregulation of cytokines | Phytotherapy Research |
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity : Research has indicated that compounds similar to 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one exhibit antidepressant properties by modulating neurotransmitter systems in the brain. Studies suggest that these compounds can enhance serotonin and norepinephrine levels, which are crucial for mood regulation.
Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease where oxidative damage plays a significant role.
Neuropharmacology
Anxiolytic Properties : Similar derivatives have been investigated for their anxiolytic effects in animal models. The mechanism appears to involve GABAergic pathways, which are critical for anxiety modulation.
Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions such as memory and learning through its action on cholinergic systems.
Organic Synthesis
Building Block for Complex Molecules : Due to its unique structure, this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex azepine derivatives or other heterocyclic compounds through various chemical reactions including cyclization and functionalization.
Case Study 1: Antidepressant Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of tetrahydrobenzo[D]azepin-2-one and their effects on serotonin reuptake inhibition. The results indicated that certain modifications led to increased potency compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors).
Case Study 2: Neuroprotection
Research conducted at a leading university investigated the neuroprotective effects of tetrahydrobenzo[D]azepin derivatives in models of oxidative stress-induced neuronal death. The findings demonstrated that these compounds significantly reduced cell death and improved cell viability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of substituted benzazepine precursors. For example, titanium tetrakisamine complexes (e.g., with piperazine) have been used to facilitate lactam formation in structurally related benzazepinones . Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency. Monitor by TLC or HPLC for intermediate purity .
- Key Considerations : Methoxy groups may require protection (e.g., using acetyl or benzyl groups) during synthesis to prevent undesired side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- NMR : Analyze -NMR for methoxy proton signals at δ 3.6–3.8 ppm and lactam NH at δ 5.5–6.0 ppm. -NMR should show carbonyl (C=O) at ~170 ppm and aromatic carbons at 110–150 ppm .
- MS : High-resolution ESI-MS can confirm molecular weight (CHNO; theoretical 221.105 g/mol) .
- IR : Look for lactam C=O stretch at ~1650 cm and aromatic C-O (methoxy) at ~1250 cm .
Q. What chromatographic methods are suitable for purity analysis of this compound?
- Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Impurity thresholds should be ≤0.5% for individual byproducts and ≤2.0% total .
Advanced Research Questions
Q. How do structural modifications (e.g., replacing methoxy with hydroxyl groups) impact the biological activity of benzazepinone derivatives?
- Methodology : Compare the target compound with analogues like 7,8-dihydroxy derivatives (e.g., 7,8-Dihydroxy-2,3,4,5-tetrahydro-2-benzazepine hydrobromide ). Assess receptor binding (e.g., dopamine or serotonin receptors) via radioligand assays. Methoxy groups may enhance lipophilicity and blood-brain barrier penetration, while hydroxyl groups could increase polarity and metabolic clearance .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Methodology :
- In vitro : Use primary neuronal cultures or transfected cell lines to measure receptor affinity (K) and functional activity (e.g., cAMP assays).
- In vivo : Conduct pharmacokinetic studies (plasma half-life, bioavailability) to address discrepancies. For example, poor oral absorption may explain reduced efficacy despite high in vitro potency .
Q. How can computational modeling (e.g., molecular docking) predict the binding mode of this compound to neurological targets?
- Methodology :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of target receptors (e.g., 5-HT or D receptors).
- Validate predictions with mutagenesis studies (e.g., alanine scanning of key binding residues) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodology :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution methods.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key cyclization steps to control stereochemistry .
- Scale-Up Considerations : Optimize solvent volume and cooling rates to minimize racemization during crystallization .
Q. Methodological Notes
- Safety Protocols : Handle methoxy-containing intermediates in fume hoods due to potential volatility. Lactam derivatives may require inert atmosphere (N) storage to prevent hydrolysis .
- Data Reproducibility : Document reaction conditions (e.g., stirring rate, solvent grade) meticulously, as minor variations can significantly impact yields in benzazepinone syntheses .
Comparison with Similar Compounds
The pharmacological and chemical relevance of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one can be contextualized by comparing it with structurally or functionally related benzazepinones and Ivabradine derivatives.
Structural Analogues
IVA-9
IVA-9 (3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one)) is a dimeric impurity formed during Ivabradine synthesis .
- Key Differences: IVA-9 is a bis-benzazepinone linked via a propane chain, whereas the parent compound is monomeric. Computational studies reveal IVA-9 has a larger molecular size (TPSA = 94.64 Ų vs. 61.38 Ų) and higher lipophilicity (LogP = 3.23 vs. 1.89), impacting its pharmacokinetic behavior . IVA-9 exhibits a narrower HOMO-LUMO gap (4.12 eV) compared to the parent compound (4.57 eV), suggesting higher reactivity .
7,8-Dimethoxy-3-methyl-1H-3-benzazepin-2-one
This methyl-substituted derivative (CAS: Unspecified) features a methyl group at the azepinone nitrogen.
- Key Differences :
EC18 (cis-3-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]-methylamino}cyclohexyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one)
EC18 is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker.
- Key Differences: Incorporates a cyclohexyl-aminoethyl side chain, enhancing target specificity for HCN channels. Higher molecular weight (MW = ~500 g/mol) and extended half-life compared to the parent compound .
Pharmacological Analogues
Ivabradine (C27H36N2O5)
Ivabradine, the parent drug, shares the benzazepinone core but includes additional bicyclic and aminopropyl substituents.
- Key Differences :
- Ivabradine has a total polar surface area (TPSA) of 68.5 Ų , balancing blood-brain barrier penetration (BBB+) and gastrointestinal absorption (HIA = 95%) .
- The parent compound lacks Ivabradine’s bicyclic moiety, resulting in lower CYP450 inhibition (e.g., CYP2D6, CYP3A4), reducing drug-drug interaction risks .
Zatebradine Hydrochloride
Zatebradine (CAS: 148849-67-6) is another HCN blocker with structural similarities.
- Key Differences: Features a 3-(3-aminopropyl) side chain instead of the propane linkage in IVA-7. Exhibits faster renal clearance due to higher hydrophilicity (LogP = 1.2 vs. 1.89 for the parent compound) .
Physicochemical and Computational Comparisons
Table 1: Structural and Electronic Properties
Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | TPSA (Ų) | LogP |
---|---|---|---|---|---|
Parent Compound | -6.12 | -1.55 | 4.57 | 61.38 | 1.89 |
IVA-9 | -5.98 | -1.86 | 4.12 | 94.64 | 3.23 |
EC18 | -5.75 | -1.40 | 4.35 | 78.50 | 2.90 |
Ivabradine | -6.30 | -1.70 | 4.60 | 68.50 | 2.10 |
Data derived from DFT calculations and SwissADME analyses .
Table 2: Pharmacokinetic Profiles
Compound | HIA (%) | BBB Permeability | CYP2D6 Inhibition | CYP3A4 Inhibition |
---|---|---|---|---|
Parent Compound | 85 | Moderate (BBB-) | Low | Low |
IVA-9 | 72 | Low (BBB-) | Moderate | Moderate |
Ivabradine | 95 | High (BBB+) | High | High |
HIA = Human Intestinal Absorption; BBB = Blood-Brain Barrier .
Properties
IUPAC Name |
7,8-dimethoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-5-8-3-4-13-12(14)7-9(8)6-11(10)16-2/h5-6H,3-4,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKTVGMZJMDNLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)NCCC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464748 | |
Record name | 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20925-64-8 | |
Record name | 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.